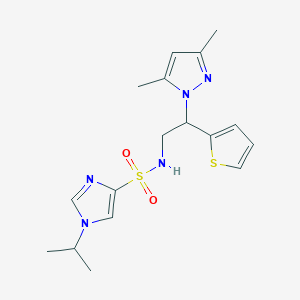

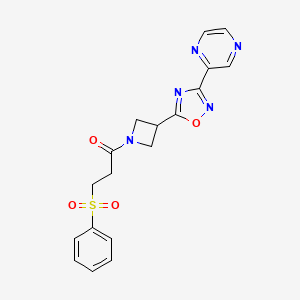

2,6-difluoro-3-nitro-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

2,6-difluoro-3-nitro-N-phenylbenzamide and its derivatives have been a subject of interest in the field of chemical synthesis and structural analysis. Researchers have synthesized various compounds related to 2,6-difluoro-3-nitro-N-phenylbenzamide, exploring their crystal structures and packing. For instance, compounds synthesized from diflunisal, a registered anti-inflammatory drug, via amidation of carboxlic acid and esterification of phenolic hydroxy group, were analyzed through single-crystal X-ray diffraction, revealing that their packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010). This emphasizes the significance of intermolecular interactions in the stabilization of the crystal structure of these compounds.

Applications in Pesticide Industries

One significant application of 2,6-difluoro-3-nitro-N-phenylbenzamide derivatives is in the pesticide industry. Specifically, 2,6-difluorobenzamide, a closely related compound, is noted as an important intermediate in this industry. A study demonstrated the efficient production of 2,6-difluorobenzamide using a recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase. This biocatalytic process optimized key parameters like temperature, pH, substrate loading, and feeding mode, achieving significant production levels without the formation of any by-products (Yang et al., 2018). This study highlights the biotechnological potential and environmental friendliness of producing important chemical intermediates like 2,6-difluorobenzamide.

Insights into Molecular Aggregation

Understanding the role of fluorine in molecular aggregation and complex interactions has been another focus area. A study involving a series of N-(difluorophenyl)benzamides demonstrated that these molecules aggregate via various intermolecular interactions, such as N–H⋯OC and C–H⋯O/F/π interactions, often involving F⋯F contacts. This work contributed to the understanding of the influence of fluorine substitution patterns on molecular aggregation, providing insights into the molecular behavior of difluorobenzene-related compounds (Mocilac et al., 2016).

Corrosion Inhibition Studies

Interestingly, derivatives of N-Phenyl-benzamide, which are structurally related to 2,6-difluoro-3-nitro-N-phenylbenzamide, have been investigated for their role in corrosion inhibition. A study explored the effect of substituents on the inhibition behavior of these compounds for mild steel in an acidic environment. The research combined computational and experimental approaches, indicating that certain substituents enhance the inhibition efficiency by adsorbing on the metal surface and increasing the energy barrier for corrosive dissolution. This illustrates the potential industrial applications of these compounds in protecting materials from corrosion (Mishra et al., 2018).

Eigenschaften

IUPAC Name |

2,6-difluoro-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGKAYKWQRWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-3-nitro-N-phenylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B2524088.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)